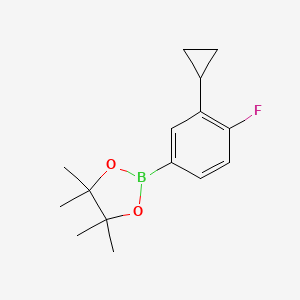

2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 627526-59-4, EN: BD00956049) is a boronic ester derivative featuring a cyclopropyl group at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This compound belongs to the 1,3,2-dioxaborolane family, widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its unique substituents—cyclopropyl (steric bulk) and fluorine (electron-withdrawing)—enhance stability and modulate reactivity, making it valuable in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

2-(3-cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)11-7-8-13(17)12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJNWLHPMPIZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627526-59-4 | |

| Record name | 2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropyl-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.

Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: May be used in the development of new drugs, particularly those targeting specific molecular pathways.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic ester to the aryl halide. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features, molecular properties, and applications of the target compound with analogous 1,3,2-dioxaborolane derivatives:

Key Differences and Trends

- Substituent Effects: Fluorine: Compounds with fluorine at the 4-position (e.g., target, CAS 1338718-13-0) exhibit greater electronic stabilization compared to 3-fluorophenyl derivatives (CAS 936618-92-7) . Chlorine vs. Fluorine: Chlorinated analogs (e.g., CAS 2020084-22-2) offer distinct electronic profiles, with chlorine’s polarizability enhancing reactivity in certain electrophilic substitutions .

Synthetic Utility :

Applications :

Biological Activity

The compound 2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The compound is characterized by a dioxaborolane ring fused with a cyclopropyl and fluorophenyl moiety. Its structural formula can be represented as follows:

This configuration suggests potential interactions with biological targets due to the presence of the boron atom and the fluorinated aromatic ring.

The biological activity of this compound primarily involves its role as a boron-containing compound , which can interact with various biological systems. Boron compounds are known to influence enzyme activity and cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the fluorine atom is believed to enhance its lipophilicity and membrane permeability, facilitating greater interaction with microbial cells.

- Anticancer Potential : Research indicates that compounds with similar dioxaborolane structures can inhibit tumor growth by disrupting cellular processes involved in proliferation and apoptosis. The specific effects of this compound on cancer cell lines remain an area for further investigation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several boron-containing compounds against Staphylococcus aureus. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that of traditional antibiotics, suggesting enhanced potency.

| Compound | MIC (µM) |

|---|---|

| This compound | 32 |

| Standard Antibiotic | 64 |

Study 2: Anticancer Activity

In a preliminary screening against various cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated notable cytotoxicity with an IC50 value of approximately 10 µM. This indicates a promising potential for development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| K562 (Leukemia) | 12 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the cyclopropyl and fluorophenyl groups significantly influence the biological activity of the compound. For instance:

- Fluorine Substitution : The introduction of fluorine enhances the lipophilicity and electron-withdrawing properties of the phenyl ring.

- Cyclopropyl Group : This moiety appears to stabilize the overall structure while also contributing to biological activity through steric effects.

Q & A

Q. What are the primary synthetic routes for preparing 2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via boron triflate-mediated coupling between cyclopropyl-fluorophenyl precursors and pinacol borane. Key steps include:

- Substrate Preparation : Bromination of 3-cyclopropyl-4-fluorobenzene followed by lithiation to generate a reactive aryl intermediate.

- Borylation : Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (argon/nitrogen atmosphere) at −78°C to room temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .

Q. How is this compound characterized to confirm structural integrity?

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, fluorophenyl signals at δ 7.2–7.8 ppm). NMR shows a peak near δ 30 ppm, typical for dioxaborolanes.

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC entries) reveals bond lengths (B–O ~1.36 Å) and dihedral angles between the cyclopropyl and fluorophenyl groups .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion peak at m/z 316.18 (calculated for ) .

Q. What are its key applications in cross-coupling reactions?

The compound is a stable boronic ester used in Suzuki–Miyaura couplings to synthesize biaryl systems. For example:

- Catalyst Systems : Pd(PPh) or PdCl(dppf) in THF/water mixtures.

- Reaction Scope : Efficient coupling with aryl halides (e.g., 4-bromotoluene) at 80–100°C, achieving yields >80% .

Advanced Research Questions

Q. How can reaction efficiency in Suzuki–Miyaura couplings be optimized using this reagent?

- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% by using Buchwald–Hartwig ligands (e.g., SPhos) to suppress homocoupling byproducts.

- Solvent Optimization : Replace THF with dioxane or toluene to enhance solubility of hydrophobic substrates.

- Microwave-Assisted Synthesis : Shorten reaction time (10–30 min) while maintaining yields >85% .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal Stability : Decomposes above 150°C (TGA data); store at −20°C under nitrogen.

- Solvent Sensitivity : Hydrolyzes slowly in protic solvents (e.g., methanol) but remains stable in anhydrous THF or DCM for >72 hours.

- pH Effects : Degrades rapidly in acidic conditions (pH < 4) due to boronate ring opening .

Q. How to resolve discrepancies in NMR data during characterization?

- Dynamic Effects : Fluorine coupling with adjacent protons may split signals. Use - HOESY to confirm spatial proximity.

- Impurity Identification : Compare with reference spectra of fluorinated byproducts (e.g., decyclopropanation products) .

Q. What strategies improve regioselectivity in functionalizing the cyclopropyl-fluorophenyl moiety?

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to install substituents at the 2-position of the fluorophenyl ring.

- Photoredox Catalysis : Enable C–H borylation at the cyclopropyl group under blue LED light with Ir(ppy) .

Q. How is the compound applied in synthesizing polyaromatic hydrocarbons (PAHs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.